

Reproxalap as a potential treatment for noninfectious anterior uveitis

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Reproxalap for Noninfectious Anterior Uveitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

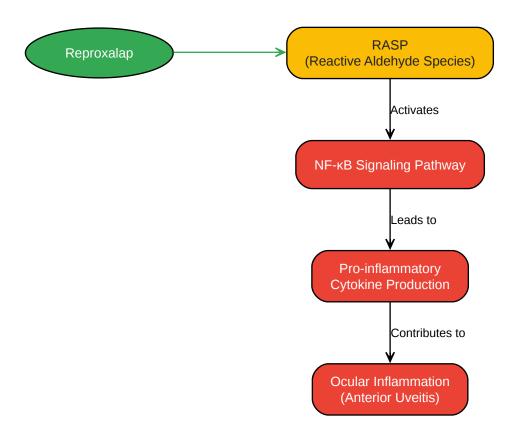
Reproxalap is a novel, first-in-class small-molecule inhibitor of reactive aldehyde species (RASP), which are pro-inflammatory mediators implicated in the pathogenesis of various immune-mediated diseases. This technical guide provides a comprehensive overview of the clinical investigation of **reproxalap** as a potential topical treatment for noninfectious anterior uveitis. While the development program for this indication has been discontinued, the data from the clinical trials offer valuable insights into the mechanism of action and potential of RASP inhibition in ocular inflammation. This document summarizes the available quantitative data, details the experimental protocols of the key clinical trials, and visualizes the proposed mechanism of action and experimental workflows.

Mechanism of Action: RASP Inhibition

Reactive aldehyde species (RASP), such as malondialdehyde and 4-hydroxynonenal, are highly reactive molecules that accumulate during periods of oxidative stress and inflammation. [1][2] By covalently binding to and modifying cellular macromolecules, RASP can potentiate pro-inflammatory signaling cascades, including the NF-kB pathway, leading to the production of



inflammatory cytokines and subsequent tissue damage.[1][3] **Reproxalap** is designed to trap and sequester these aldehydes, thereby mitigating their pro-inflammatory effects.[1] This novel mechanism offers a potential upstream approach to modulating inflammation.[4]



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Proposed Mechanism of Action of Reproxalap.

Clinical Development Program

Reproxalap was evaluated for the treatment of noninfectious anterior uveitis in a Phase 2 and a Phase 3 clinical trial.

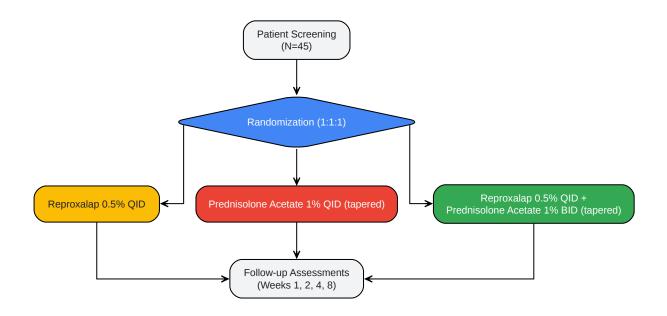
Phase 2 Clinical Trial (NCT02406209)

This randomized, investigator-masked, comparator-controlled, parallel-group, multicenter Phase 2 trial was designed to assess the safety and efficacy of **reproxalap** as a replacement for or adjunct to topical corticosteroids.[1]

Study Population: 45 patients with mild-to-moderate acute noninfectious anterior uveitis.[1]



- Inclusion Criteria: Patients aged 18-85 with an anterior chamber cell grade between 1 and 3, baseline intraocular pressure (IOP) <25 mmHg, and best-corrected visual acuity of 20/200 or better.[1]
- Randomization and Treatment Arms: Patients were randomized 1:1:1 to one of three treatment groups:[1]
 - Reproxalap Monotherapy: 0.5% reproxalap ophthalmic solution administered four times daily (QID) for 6 weeks.
 - Prednisolone Acetate Monotherapy: 1% prednisolone acetate ophthalmic suspension (Pred Forte®) administered QID with a taper over 6 weeks.
 - Combination Therapy: 0.5% reproxalap QID for 6 weeks and 1% prednisolone acetate twice daily (BID) with a taper over 4 weeks.
- Primary Efficacy Endpoint: Change from baseline in anterior chamber cell count.
- Safety Assessments: Included IOP measurements, funduscopic examination, and adverse event monitoring.[1]





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Phase 2 Clinical Trial Workflow.

Table 1: Patient Demographics and Baseline Characteristics (Phase 2 Trial)

Characteristic	Reproxalap (n=15)	Prednisolone Acetate (n=15)	Combination (n=14)
Age, mean (SD), years	45.5 (15.6)	45.5 (15.6)	45.5 (15.6)
Female, n (%)	10 (67)	11 (73)	9 (64)
Anterior Chamber Cell Grade, mean (SD)	1.5 (0.5)	1.9 (0.7)	1.9 (0.7)
Anterior Chamber Flare Grade, mean (SD)	1.1 (0.7)	1.1 (0.7)	0.6 (0.5)
Intraocular Pressure, mean (SD), mmHg	15.0 (4.4)	14.0 (2.7)	13.0 (4.9)

Data adapted from Mandell KJ, et al. J Ocul Pharmacol Ther. 2020.[1]

Table 2: Efficacy and Safety Outcomes (Phase 2 Trial)



Outcome	Reproxalap	Prednisolone Acetate	Combination
Efficacy			
Non-inferiority to Prednisolone Acetate in reducing anterior chamber cell count (p- value)	p=0.036 (at 2 weeks), p=0.048 (at 4 weeks) [5]	N/A	Non-inferior[5]
Patients achieving ACC Grade 0 (zero cells) at 4 weeks, %	53%	38%	N/A
Safety			
Average change in IOP	No increase[1]	~2 mmHg increase[1]	N/A
Patients with >10 mmHg IOP increase, n (%)	0 (0)	2 (7)[4]	N/A

ACC: Anterior Chamber Cell; IOP: Intraocular Pressure. Data adapted from cited sources.[1][4] [5]

Phase 3 Clinical Trial (SOLACE - NCT03131154)

The SOLACE trial was a randomized, double-masked, vehicle-controlled Phase 3 study intended to confirm the efficacy and safety of **reproxalap** in a larger patient population.[6]

- Study Population: Approximately 100 patients with active noninfectious anterior uveitis.[5]
- Inclusion Criteria: Patients aged ≥ 18 and ≤ 85 years with acute non-infectious anterior uveitis with symptom onset within the previous 2 weeks and a best-corrected visual acuity of ≥ 35 letters in the study eye.[6]
- Randomization and Treatment Arms: Patients were randomized equally to receive either:



• Reproxalap: 0.5% topical ocular reproxalap.[5]

Vehicle: Vehicle of reproxalap ophthalmic solution.

• Treatment Duration: 4 weeks.[5]

Primary Efficacy Endpoint: Time to clearance of anterior chamber cells (cell count of 0)
 maintained to week 4 without rescue therapy.[6]

The SOLACE trial did not meet its primary or secondary endpoints.[7] This was attributed to a high rate of disease resolution in the vehicle-treated group.[7] While the activity of **reproxalap** was reported to be consistently greater than vehicle, the difference was not statistically significant.[7] As a result, the noninfectious anterior uveitis program for **reproxalap** was discontinued.[7] Specific quantitative data from the SOLACE trial have not been published in peer-reviewed literature.

Conclusion

The clinical development of **reproxalap** for noninfectious anterior uveitis demonstrated that the novel mechanism of RASP inhibition could offer an alternative to corticosteroids with a potentially favorable safety profile, particularly concerning intraocular pressure.[1] The Phase 2 trial suggested non-inferiority to prednisolone acetate in reducing anterior chamber inflammation.[5] However, the subsequent Phase 3 SOLACE trial was unable to demonstrate a statistically significant benefit over vehicle, leading to the discontinuation of the program for this indication.[7] Despite this outcome, the research provides a valuable foundation for understanding the role of RASP in ocular inflammation and the potential for this therapeutic approach in other ophthalmic conditions.

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References

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- 1. Randomized Phase 2 Trial of Reproxalap, a Novel Reactive Aldehyde Species Inhibitor, in Patients with Noninfectious Anterior Uveitis: Model for Corticosteroid Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Double-Masked Phase 2a Trial to Evaluate Activity and Safety of Topical Ocular Reproxalap, a Novel RASP Inhibitor, in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ir.aldeyra.com [ir.aldeyra.com]
- 5. ir.aldeyra.com [ir.aldeyra.com]
- 6. SOLACE Trial A Phase 3 Trial in Subjects With Non-infectious Anterior-uveitis. | MedPath [trial.medpath.com]
- 7. Aldeyra Therapeutics Announces Results from the SOLACE Trial in Noninfectious Anterior Uveitis | Aldeyra Therapeutics, Inc. [ir.aldeyra.com]
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